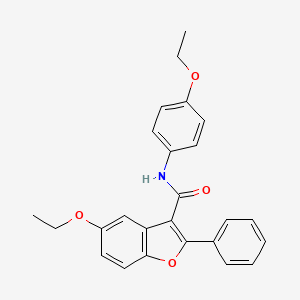

![molecular formula C23H28Cl2N2O3 B6525330 4-[(4-benzylpiperazin-1-yl)methyl]-6-ethyl-7-hydroxy-2H-chromen-2-one dihydrochloride CAS No. 1177891-06-3](/img/structure/B6525330.png)

4-[(4-benzylpiperazin-1-yl)methyl]-6-ethyl-7-hydroxy-2H-chromen-2-one dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-[(4-benzylpiperazin-1-yl)methyl]-6-ethyl-7-hydroxy-2H-chromen-2-one dihydrochloride” seems to be a derivative of the benzylpiperazine class of compounds . Benzylpiperazine derivatives are known to have various therapeutic applications . A similar compound, “4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride”, is used in organic synthesis .

Molecular Structure Analysis

The molecular structure of similar compounds like “4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride” includes a benzyl group attached to a piperazine ring .Chemical Reactions Analysis

The chemical reactions involving these types of compounds typically involve the formation of new bonds with the piperazine ring or the benzyl group .Physical And Chemical Properties Analysis

A similar compound, “4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride”, is a white solid with a melting point of 305-307°C. It is soluble in water and slightly soluble in methanol when heated .Applications De Recherche Scientifique

Antimicrobial Activity

Coumarins and their derivatives have attracted attention due to their potential therapeutic applications. In this context, our compound exhibits significant antibacterial and antifungal activity . It has been screened in vitro and shows promise as an antimicrobial agent . Further investigations could explore its mechanism of action and potential clinical applications.

Molecular Modeling and Docking Studies

To understand the compound’s interactions at the molecular level, researchers have conducted docking studies . By comparing the estimated scores from genetic algorithms with experimental inhibitory potency, they found a good correlation. These studies used the crystal structure of oxidoreductase proteins (1XDQ and 3QLS) as reference. Such insights can guide drug design and optimization .

Organic Synthesis

The compound’s synthetic pathway involves reductive amination, where it is formed by reacting 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with various substituted aromatic aldehydes using sodium cyanoborohydride in methanol. This method highlights its utility in organic synthesis .

Drug Discovery

Coumarin-based piperazine derivatives have shown promise in drug discovery. The inclusion of a piperazine moiety can enhance bioactivity. Given its structural features, our compound could be explored further for potential therapeutic applications. Researchers might investigate its effects on specific targets or pathways .

Herbicidal Activity

While not directly related to the compound , benzotriazole derivatives (which share some similarities) have been evaluated for herbicidal activity . Although the results were weak against barnyard grass and rape, this highlights the broader potential of related compounds in agrochemical research .

Biological Activity Screening

Beyond antimicrobial properties, it’s essential to explore other biological activities. Researchers could screen the compound against various targets, including enzymes, receptors, and cellular pathways. Investigating its effects on inflammation, oxidation, or other relevant processes could reveal additional applications .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-[(4-benzylpiperazin-1-yl)methyl]-6-ethyl-7-hydroxychromen-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3.2ClH/c1-2-18-12-20-19(13-23(27)28-22(20)14-21(18)26)16-25-10-8-24(9-11-25)15-17-6-4-3-5-7-17;;/h3-7,12-14,26H,2,8-11,15-16H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCIFQULJBXMGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)CC4=CC=CC=C4.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-benzylpiperazin-1-yl)methyl]-6-ethyl-7-hydroxy-2H-chromen-2-one dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

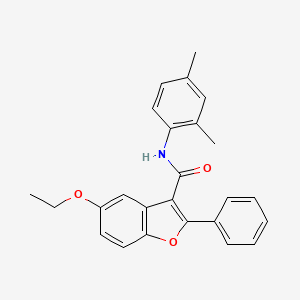

![5-ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide](/img/structure/B6525254.png)

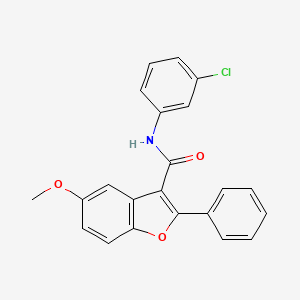

![4-[(4-benzylpiperidin-1-yl)methyl]-7-methoxy-2H-chromen-2-one hydrochloride](/img/structure/B6525289.png)

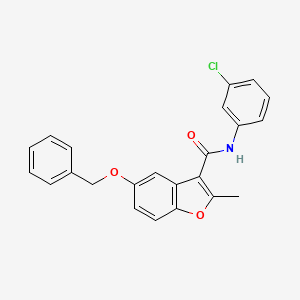

![4-[(4-methylpiperidin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one hydrochloride](/img/structure/B6525294.png)

![7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride](/img/structure/B6525302.png)

![4-[(4-benzylpiperazin-1-yl)methyl]-6-chloro-5,7-dimethyl-2H-chromen-2-one dihydrochloride](/img/structure/B6525317.png)

![(2Z)-6-methoxy-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one hydrochloride](/img/structure/B6525327.png)

![3-(2-bromophenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one dihydrochloride](/img/structure/B6525338.png)

![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one dihydrochloride](/img/structure/B6525346.png)

![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(2-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one dihydrochloride](/img/structure/B6525351.png)